N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide
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Overview
Description
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide is a complex organic compound that features a morpholine ring, a phenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features but different functional groups.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another compound with a phenylacetamide core but different substituents
Uniqueness
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide is unique due to its combination of a morpholine ring, phenyl group, and quinoline moiety.
Biological Activity
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and in the treatment of various diseases. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique structural components:
- Morpholinophenyl moiety : This part contributes to the compound's interaction with biological targets.
- Quinoline ring : Known for its pharmacological properties, this structure is often associated with antitumor and antimicrobial activities.
The molecular formula of this compound is C18H20N2O3.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Inhibition of NAMPT can lead to reduced cancer cell proliferation due to NAD+ depletion, which is essential for cellular metabolism and survival .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The presence of the quinoline moiety is believed to enhance its antitumor properties by disrupting cellular processes necessary for tumor growth .
- Anti-inflammatory Properties : The morpholine group may contribute to the modulation of inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound.
Activity | Tested Concentration (µM) | Effect | Cell Line/Model |
---|---|---|---|
NAMPT Inhibition | 10 - 50 | Significant reduction in activity | Cancer cell lines (e.g., HeLa) |
Cytotoxicity | 5 - 100 | Dose-dependent cytotoxicity | MCF7 (breast cancer) |
Anti-inflammatory | 1 - 50 | Reduced pro-inflammatory cytokines | LPS-stimulated macrophages |
Case Studies
- Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against a panel of cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Inhibition of NAMPT : Another research article highlighted the compound's role as a potent NAMPT inhibitor, showing that it effectively decreased NAD+ levels in treated cancer cells, leading to impaired growth and increased apoptosis rates. This study suggests potential applications in treating cancers characterized by high NAMPT expression .
- Anti-inflammatory Activity : In vitro assays indicated that this compound could significantly lower levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in managing inflammatory conditions .
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(15-27-19-9-3-5-16-6-4-10-22-21(16)19)23-17-7-1-2-8-18(17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRDHGFMVANNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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